Product packaging for 2-Chloro-8-methoxyquinoline-3-carbaldehyde(Cat. No.:CAS No. 73568-28-2)

2-Chloro-8-methoxyquinoline-3-carbaldehyde

Cat. No.: B1601106
CAS No.: 73568-28-2
M. Wt: 221.64 g/mol
InChI Key: TWGAHTGLODITOW-UHFFFAOYSA-N
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Description

2-Chloro-8-methoxyquinoline-3-carbaldehyde is a high-purity organic compound with the CAS number 73568-28-2 and a molecular formula of C11H8ClNO2 . It is a solid with a predicted boiling point of 373.9±37.0 °C and should be stored sealed in a dry environment at 2-8°C to maintain stability . This compound belongs to the 2-chloroquinoline-3-carbaldehyde family, which are recognized as versatile synthetic intermediates for constructing complex heterocyclic systems with potential biological activity . These analogs are typically synthesized via the Vilsmeier-Haack reaction, where a substituted acetanilide undergoes cyclization and formylation using phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) . The strategic placement of the chlorine and aldehyde functional groups on the quinoline core makes this compound a valuable substrate for various chemical transformations, including nucleophilic substitution and condensation reactions . It serves as a key precursor in the synthesis of fused or binary quinoline-based heterocyclic systems explored in medicinal chemistry . Quinolines, in general, are a significant class of nitrogen-containing heterocycles that form the core structure of many natural products and drugs, and are investigated for a wide range of pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities . This product is intended for research purposes as a chemical building block. It is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClNO2 B1601106 2-Chloro-8-methoxyquinoline-3-carbaldehyde CAS No. 73568-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-8-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-9-4-2-3-7-5-8(6-14)11(12)13-10(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGAHTGLODITOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=CC(=C(N=C21)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501115
Record name 2-Chloro-8-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73568-28-2
Record name 2-Chloro-8-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 8 Methoxyquinoline 3 Carbaldehyde

Mechanistic and Synthetic Pathways for 2-Chloro-8-methoxyquinoline-3-carbaldehyde

The formation of the 2-chloroquinoline-3-carbaldehyde (B1585622) scaffold is a classic example of electrophilic aromatic substitution, where the Vilsmeier reagent acts as the formylating agent.

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comorganic-chemistry.org It typically utilizes a Vilsmeier reagent, which is a halomethyleniminium salt generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). ijpcbs.comrsc.org This reagent serves not only as a formylating agent but also as a versatile tool for constructing various heterocyclic systems. ijpcbs.com

In the context of quinoline (B57606) synthesis, the reaction proceeds through the treatment of substituted acetanilides with the Vilsmeier reagent. rsc.orgchemijournal.com The process involves an electrophilic attack by the Vilsmeier reagent on the activated aromatic ring of the acetanilide, followed by cyclization and subsequent chlorination to yield the 2-chloroquinoline-3-carbaldehyde structure. rsc.org This method is efficient and provides a direct route to functionalized quinolines, which are valuable precursors for more complex molecules. chemijournal.comchemijournal.com The reaction's versatility allows for the synthesis of a wide array of substituted quinolines by simply varying the starting acetanilide. chemijournal.comchemijournal.com

The specific synthesis of this compound is achieved by applying the Vilsmeier-Haack reaction to N-(2-anisyl)acetamide. nih.govresearchgate.net In a typical procedure, a Vilsmeier adduct is first prepared from phosphorus oxychloride and N,N-dimethylformamide at low temperatures. nih.govresearchgate.net The precursor, N-(2-anisyl)acetamide, is then added to this adduct, and the mixture is heated for an extended period to facilitate the cyclization and formation of the quinoline ring system. nih.govresearchgate.net

Table 1: Optimized Synthesis Protocol for this compound nih.govresearchgate.net

ParameterCondition
Precursor N-(2-anisyl)acetamide
Reagents Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF)
Reagent Ratio POCl₃ (7 equiv), DMF (3 equiv), N-(2-anisyl)acetamide (1 equiv)
Temperature 273 K (0 °C) for adduct formation, then 353 K (80 °C) for reaction
Duration 15 hours
Workup Poured onto ice, product collected and dried
Purification Recrystallization from petroleum ether/ethyl acetate

The resulting compound, C₁₁H₈ClNO₂, has a molecular weight of 221.63 g/mol and a melting point of 190 °C. nih.govbiosynth.com X-ray crystallography reveals a nearly planar quinoline fused-ring system. nih.govnih.gov

Advanced Methodologies for Derivatization at the Formyl Group

The aldehyde functional group at the C-3 position is a reactive handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

The formyl group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. rsc.org These reactions are typically carried out by refluxing the aldehyde with the corresponding amine or hydrazine (B178648) in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid like glacial acetic acid. rsc.orgchemijournal.com

The synthesis of Schiff bases has been reported by reacting 2-chloroquinoline-3-carbaldehyde analogues with various substituted anilines. rsc.orgnih.gov Similarly, hydrazone derivatives are prepared through condensation with hydrazine hydrate (B1144303) or substituted hydrazines like phenylhydrazine (B124118). rsc.orgnih.gov These hydrazone derivatives are themselves versatile intermediates for further chemical synthesis. nih.gov For example, they can be used to synthesize 2-azetidinones or 4-thiazolidinones through reactions with chloroacetyl chloride or thioglycolic acid, respectively. nih.govnih.gov

Table 2: Examples of Schiff Base and Hydrazone Synthesis from 2-Chloroquinoline-3-carbaldehyde Analogues rsc.orgchemijournal.com

ReactantReagentProduct TypeSolventConditions
2-chloro-8-methylquinoline-3-carbaldehydeSubstituted anilinesSchiff BaseAcetone-
2-chloroquinoline-3-carbaldehydePhenyl hydrazineHydrazone-Natural surfactant
2-chloroquinoline-3-carbaldehydeHydrazine hydrateHydrazoneEthanolReflux
2-chloro-3-formyl-8-methyl Quinoline4-NitroanilineSchiff BaseMethanolReflux with glacial acetic acid

The derivatives obtained from the formyl group, particularly Schiff bases and hydrazones, serve as excellent precursors for cyclocondensation reactions, leading to the formation of novel fused heterocyclic systems. These reactions significantly expand the structural diversity accessible from the parent aldehyde.

A notable example involves the intramolecular cyclization of a hydrazone. The Schiff base formed from the condensation of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine can undergo intramolecular cyclization upon heating in nitrobenzene (B124822) with a catalytic amount of pyridine (B92270). rsc.orgnih.gov This reaction results in the formation of a 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline, a fused polycyclic system. rsc.orgnih.gov

Another important cyclocondensation pathway is the reaction of Schiff bases with chloroacetyl chloride. In the presence of a base like triethylamine (B128534) (TEA) in DMF, the Schiff bases derived from 2-chloroquinoline-3-carbaldehydes undergo a [2+2] cycloaddition to yield substituted 3-chloro-4-(2-chloroquinolin-3-yl)-1-(phenylamino)azetidin-2-ones. nih.gov

Chemical Transformations Involving the C-2 Chloro Substituent and C-8 Methoxy (B1213986) Group

The chloro atom at the C-2 position of the quinoline ring is susceptible to nucleophilic substitution and cross-coupling reactions, providing another avenue for structural modification. Information on direct transformations of the C-8 methoxy group is less prevalent in the literature, with most studies focusing on the more reactive chloro and formyl functionalities.

The C-2 chloro substituent can be displaced by various nucleophiles. For instance, treatment of 2-chloroquinoline-3-carbaldehydes with a secondary amine like morpholine, in the presence of a catalyst such as dimethylaminopyridine, results in the substitution of the chlorine atom to yield 2-morpholinoquinoline-3-carbaldehydes. rsc.org Another key transformation is the conversion of the 2-chloro derivative into a 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This is achieved by heating the compound in acetic acid with sodium acetate. rsc.org

Furthermore, the chloro group facilitates transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling of 2-chloroquinoline-3-carbaldehydes with terminal alkynes, using a palladium-copper catalyst system, affords 2-alkynyl-3-formyl-quinolines, demonstrating a powerful method for C-C bond formation at the C-2 position. rsc.orgnih.gov

Catalytic Approaches and Green Chemistry Principles in the Synthesis of this compound Derivatives

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to green chemistry principles to improve efficiency, reduce waste, and minimize environmental impact. chemijournal.com These principles have been applied to the synthesis and derivatization of quinoline systems.

Catalysis is central to many transformations of 2-chloroquinoline-3-carbaldehydes. As mentioned previously, the Sonogashira coupling reaction relies on a dual palladium/copper catalytic system to achieve C-C bond formation at the C-2 position. rsc.org Organocatalysis has also been employed; for example, the amino acid L-proline can catalyze multicomponent reactions involving 2-aminoquinoline (B145021) derivatives (obtained from the title compound) to construct complex pyran-fused heterocyclic systems. rsc.org

In line with green chemistry, microwave-assisted organic synthesis (MAOS) has been shown to be an effective tool. The reduction of the aldehyde group in this compound to the corresponding alcohol, (2-Chloro-8-methoxyquinolin-3-yl)methanol, has been achieved efficiently using sodium borohydride (B1222165) under microwave irradiation. nih.gov This reaction was facilitated by the use of Montmorillonite K-10, a clay-based solid acid catalyst, which can often be recycled, adding to the green credentials of the procedure. nih.gov Furthermore, the synthesis of Schiff bases, a common reaction of the aldehyde group, has been performed using natural surfactants derived from Acacia pods, which act as a green catalyst and reaction medium. rsc.org These examples highlight a shift from traditional, often harsh reaction conditions to more sustainable and efficient catalytic methods.

Table 2: Catalytic and Green Approaches in Derivatization This table is interactive. Users can sort and filter the data.

Reaction TypeCatalyst/MethodReagentsProductGreen AspectReference
C-C Cross-Coupling[PdCl₂(PPh₃)₂], CuITerminal Alkyne2-Alkynyl-3-formyl-quinolineCatalytic, High Atom Economy rsc.org
Aldehyde ReductionMontmorillonite K-10 / MicrowaveSodium Borohydride(2-Chloro-8-methoxyquinolin-3-yl)methanolSolid Catalyst, Energy Efficiency nih.gov
Multicomponent ReactionL-Proline-Pyrano-fused quinolinesOrganocatalysis rsc.org
Schiff Base FormationNatural Surfactant (Acacia pods)Phenyl hydrazineHydrazone derivativeBio-based catalyst rsc.org

Biological Evaluation and Pharmacological Profiling of 2 Chloro 8 Methoxyquinoline 3 Carbaldehyde Derivatives

Antimicrobial Activity Assessments of Quinoline-Based Compounds

The antimicrobial potential of compounds derived from 2-chloroquinoline-3-carbaldehyde (B1585622) has been explored against a variety of bacterial and fungal pathogens. These studies often involve modifying the aldehyde group to create new molecular entities, such as Schiff bases, and then assessing their activity.

The antibacterial properties of 2-chloroquinoline-3-carbaldehyde derivatives have been evaluated through both computational (in silico) and laboratory (in vitro) methods. In silico techniques, such as the Prediction of Activity Spectra for Substances (PASS), are used in the early stages of research to forecast the potential antibacterial activity of newly synthesized quinoline (B57606) compounds. niscpr.res.inresearchgate.net

In vitro testing has been conducted on several derivatives. A series of Schiff bases, synthesized through the condensation of 2-chloroquinoline-3-carbaldehyde derivatives with a substituted 5-benzimidazolecarboxylic hydrazide, were screened for their antibacterial effects. researchgate.net These compounds demonstrated moderate activity against a panel of bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 256 to 2048 μg/mL and Minimum Bactericidal Concentration (MBC) values from 512 to ≥2048 μg/mL. researchgate.net The tests were performed using disc diffusion and broth microdilution methods against several Gram-positive and Gram-negative bacteria. researchgate.net For instance, some Schiff base derivatives were noted to inhibit E. coli strains with MICs in the range of 25 to 50 μg/mL. researchgate.net

Another study reported that a bromo-substituted derivative, synthesized from a 2-morpholinoquinoline-3-carbaldehyde intermediate, exhibited notable antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii. rsc.org In contrast, a different class of derivatives, 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones, showed no antibacterial activity against Salmonella typhi, E. coli, Bacillus subtilis, or Staphylococcus aureus. nih.gov

Antibacterial Activity of 2-Chloroquinoline-3-carbaldehyde Schiff Base Derivatives

This table summarizes the in vitro antibacterial screening results for a series of Schiff base derivatives.

Bacterial StrainActivity LevelMIC Range (μg/mL)MBC Range (μg/mL)Reference
Gram-positive bacteria (e.g., S. aureus, B. subtilis)Moderate256 - 2048512 to ≥2048 researchgate.net
Gram-negative bacteria (e.g., E. coli, K. pneumoniae)Moderate256 - 2048512 to ≥2048 researchgate.net
E. coli (specific derivatives)Active25 - 50Not Reported researchgate.net

Research into the antifungal properties of 2-chloro-8-methoxyquinoline-3-carbaldehyde derivatives has revealed potential against various fungal species. Schiff bases derived from 2-chloroquinoline-3-carbaldehyde showed moderate activity against the yeast Candida albicans. researchgate.net

Furthermore, a bromo-substituted thiophene (B33073) derivative, which underwent substitution at the C2 chlorine atom of the quinoline ring, demonstrated potent antifungal activity. rsc.org This compound was effective against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata. rsc.org However, not all modifications lead to active compounds; a series of thiazolidin-4-one derivatives synthesized from related Schiff bases were found to be inactive against Aspergillus niger. nih.gov The synthetic versatility of the quinoline nucleus allows for various structural modifications, which in turn provides a broad spectrum of biological action, with substitutions at positions C-2, C-4, and C-6 being significant for antifungal activity. nih.gov

Antifungal Spectrum of Selected Quinoline Derivatives

This table outlines the antifungal activity of specific derivatives against tested fungal strains.

Derivative ClassFungal StrainActivityReference
Schiff BasesCandida albicansModerate researchgate.net
Bromo-substituted Thiophene Derivative (28d)Aspergillus NigerActive rsc.org
Aspergillus BrasiliensisActive rsc.org
Curvularia LunataActive rsc.org
Thiazolidin-4-ones (136a-e)Aspergillus nigerInactive nih.gov

The quinoline scaffold is historically significant in the development of antimalarial drugs. researchgate.net However, specific research focusing on the antiprotozoal and antimalarial potencies of derivatives synthesized directly from this compound is not extensively documented in the reviewed literature. While substituted quinoline derivatives, in general, are known to possess a broad range of bioactivities including antimalarial effects, targeted studies on these specific compounds for antiprotozoal applications require further investigation. researchgate.net

Antineoplastic and Anticancer Research Applications

A significant area of investigation for this compound derivatives is in the field of oncology. Researchers have synthesized and evaluated novel compounds for their ability to inhibit the growth of cancer cells and to understand their mechanisms of action.

Derivatives of 2-chloro-8-methoxyquinoline (B1587709) have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines, particularly colorectal cancer. One such derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (referred to as compound 49), was designed based on the structure of the anticancer alkaloid neocryptolepine. nih.gov This compound exhibited potent and selective cytotoxicity against human colorectal cancer cell lines HCT116 and Caco-2, with IC₅₀ values of 0.35 µM and 0.54 µM, respectively. nih.gov Notably, the cytotoxicity of compound 49 against HCT116 cells was 17 times higher than that of neocryptolepine. nih.gov Crucially, the compound showed significantly lower toxicity to normal human intestinal epithelial HIEC cells, with an IC₅₀ value greater than 50 µM, indicating a favorable selectivity profile. nih.gov The presence of the 2-chloro and 8-methoxy groups on the quinoline ring was determined to be important for these potent cytotoxic effects. nih.gov

Cytotoxicity (IC₅₀) of Compound 49 Against Cell Lines

This table shows the half-maximal inhibitory concentration (IC₅₀) values of 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) after 48 hours of treatment.

Cell LineCell TypeIC₅₀ (µM)Reference
HCT116Human Colorectal Cancer0.35 nih.gov
Caco-2Human Colorectal Cancer0.54 nih.gov
HIECHuman Normal Intestinal Epithelial> 50 nih.gov

The anticancer activity of 2-chloro-8-methoxyquinoline derivatives has been linked to the modulation of critical signaling pathways involved in cancer cell proliferation and survival. nih.gov Specifically, research has shown that these compounds can inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancers like colorectal cancer. nih.govmdpi.com The derivative 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49) was found to exert its cytotoxic effects by modulating this pathway. nih.gov Similarly, a related derivative, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline (MMNC), was also shown to inhibit the expression of proteins in the PI3K/AKT/mTOR pathway. mdpi.com Methoxy-substituted quinolines have also been identified as valuable synthetic intermediates in the creation of novel inhibitors for other kinases, such as the KDR kinase. nih.gov While direct enzymatic assays on a broad panel of kinases for these specific derivatives are not always detailed, docking studies and western blot analyses strongly suggest that kinases within the PI3K/AKT/mTOR pathway are primary targets. nih.govmdpi.com

Implicated Kinase Targets for Quinoline Derivatives

This table lists the kinases and signaling pathways identified as being inhibited by derivatives of 2-chloro-8-methoxyquinoline in anticancer research.

Kinase/PathwayDerivativeMethod of IdentificationReference
PI3K/AKT/mTOR PathwayCompound 49Western Blot Analysis nih.gov
PI3K/AKT/mTOR PathwayMMNCWestern Blot Analysis mdpi.com
PI3KMMNCDocking Studies mdpi.com
mTORMMNCDocking Studies mdpi.com
KDR KinaseMethoxy-substituted quinolines (general)Use as Synthetic Intermediates nih.gov

Investigation of Apoptotic Mechanisms (e.g., VEGFR-2 Inhibition)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical protein in tumor angiogenesis, making it a key target for the development of novel anticancer therapies. newsama.com The inhibition of VEGFR-2 can trigger apoptotic pathways, leading to cancer cell death. Research into new quinoline and isatin (B1672199) derivatives has identified compounds with potent VEGFR-2 inhibitory activity. nih.gov

In one study, a series of derivatives were synthesized starting from 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333), a positional isomer of the title compound. nih.gov These derivatives were evaluated for their ability to inhibit VEGFR-2 kinase. The results showed that several compounds exhibited strong inhibitory effects. nih.gov For instance, certain isatin-based derivatives, which share a common synthetic pathway, displayed IC₅₀ values as low as 69.11 nM against VEGFR-2. nih.gov Quinoline derivatives also showed activity, albeit weaker, with IC₅₀ values ranging from 98.53 nM to 187.00 nM. nih.gov These findings underscore the potential of the 2-chloro-methoxyquinoline-3-carbaldehyde scaffold in designing effective VEGFR-2 inhibitors that can induce apoptosis in cancer cells. nih.govbohrium.com Further mechanistic studies on the most promising compounds confirmed their ability to induce apoptosis by down-regulating key anti-apoptotic genes like Bcl-2 and up-regulating pro-apoptotic genes. nih.gov

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Selected Quinoline Derivatives

Antitubercular Activity Studies of this compound Analogs

Tuberculosis remains a significant global health threat, necessitating the development of new and effective therapeutic agents. researchgate.net The quinoline core is found in several antitubercular drugs, and derivatives of 2-chloroquinoline-3-carbaldehyde have been explored for their potential against Mycobacterium tuberculosis. rsc.orgnih.govmdpi.com

Studies have involved synthesizing derivatives by modifying the carbaldehyde group. For example, a series of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline amino carbinols were designed and evaluated against the H37Ra strain of Mycobacterium tuberculosis. researchgate.net Several of these compounds demonstrated significant in vitro antitubercular activity, with a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL. researchgate.net Another study focused on arylated quinoline carboxylic acids, where modifications to the quinoline backbone led to compounds with potent inhibitory activity against the Mtb H37Rv strain. mdpi.com These findings highlight that the 2-chloroquinoline-3-carbaldehyde scaffold is a valuable starting point for developing novel antitubercular agents. researchgate.netrsc.org

Table 2: Antitubercular Activity of Selected Quinoline Derivatives

Other Significant Biological Activities

Beyond their roles in cancer and tuberculosis, derivatives of this compound exhibit a range of other important biological functions.

Chronic inflammation is implicated in numerous diseases, and there is a continuous search for new anti-inflammatory agents. Quinoline derivatives have demonstrated significant anti-inflammatory properties. rsc.orgnih.gov Research has shown that derivatives synthesized from 2-chloro-3-formyl quinoline possess notable anti-inflammatory and analgesic activities. nih.gov In one such study, a series of 3-chloro-1-(substituted)-4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one derivatives were synthesized. nih.gov Specific compounds from this series, such as those with a 4-methoxyphenyl (B3050149) or 2-methoxyphenyl substitution, exhibited significant anti-inflammatory effects when tested using the carrageenan-induced rat paw edema model. nih.gov These studies confirm that the 2-chloroquinoline-3-carbaldehyde framework is a promising template for creating new anti-inflammatory drugs. newsama.comresearchgate.net

Oxidative stress caused by free radicals is a contributing factor to many pathological conditions. Synthetic quinoline derivatives, including 2-chloroquinoline-3-carboxaldehydes, have been identified as having significant antioxidant activity. rsc.orgtandfonline.com The ability of these compounds to act as free-radical scavengers has been established through various assays. tandfonline.com For instance, a series of quinoline-2-carbaldehyde hydrazones, which are structurally related to derivatives of the title compound, were synthesized and evaluated for their antioxidant potential. These compounds were designed as bioisosteres of melatonin, a known antioxidant. The study confirmed that the quinoline ring is a substantial heterocyclic bioisostere of melatonin's indole (B1671886) moiety, contributing to the antioxidant properties of the derivatives. tandfonline.com This indicates that the this compound structure is a viable backbone for developing new antioxidant agents. researchgate.net

The prevention of metal corrosion is a significant industrial challenge, and organic compounds, particularly those containing heteroatoms, are often effective corrosion inhibitors. Recently, the potential of quinoline derivatives in this application has been explored. A study on two quinoline-3-carboxylate derivatives, methyl 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate (P-1) and methyl 2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate (P-2), demonstrated their high efficiency in protecting mild steel in a 1 M HCl medium. researchgate.net The results showed that the inhibition efficiency increased with the concentration of the inhibitor, reaching up to 94.1% at a concentration of 1 mM. researchgate.net These compounds act by adsorbing onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. researchgate.net The effectiveness of these quinoline derivatives suggests that analogs derived from this compound could also serve as potent corrosion inhibitors.

Table 3: Corrosion Inhibition Efficiency of Quinoline-3-Carboxylate Derivatives on Mild Steel in 1 M HCl

Table of Mentioned Compounds

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Identification of Crucial Pharmacophoric Elements within 2-Chloro-8-methoxyquinoline-3-carbaldehyde Derivatives

The fundamental structure of this compound presents several key pharmacophoric elements that are essential for its biological activity. The quinoline (B57606) nucleus itself, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a recognized privileged structure in medicinal chemistry, known to interact with various biological targets. nih.govnih.gov

The primary pharmacophoric features of this molecular family are:

The Quinoline Scaffold : This bicyclic aromatic system serves as the foundational structure, offering a rigid framework that can be appropriately positioned within the active sites of enzymes or receptors. nih.gov Its electron-deficient pyridine ring and electron-rich benzene ring allow for diverse interactions.

The C-2 Chlorine Atom : This halogen atom is not merely a substituent but a reactive handle. Its presence significantly influences the electronic properties of the quinoline ring and serves as a site for nucleophilic substitution, allowing for the synthesis of a wide array of derivatives. rsc.orgnih.gov

The C-8 Methoxy (B1213986) Group : The positioning and nature of the substituent at the C-8 position are critical. The methoxy group can modulate the molecule's lipophilicity and electronic distribution, enhancing binding affinity and selectivity for specific biological targets. Studies on related compounds have shown that conversion of the C-8 methoxy group to a hydroxyl group can further enhance biological activity. nih.gov

The C-3 Carbaldehyde Group : This aldehyde function is a key point for derivatization. It readily undergoes condensation reactions with various primary amines and hydrazides to form Schiff bases (containing an azomethine or imine moiety, -C=N-) and hydrazones, respectively. rsc.orgtandfonline.com This transformation is a cornerstone in creating diverse chemical libraries with a broad spectrum of biological activities, with the resulting imine group being a significant pharmacophore itself. tandfonline.comresearchgate.net

Systematic Analysis of Substituent Effects on Biological Efficacy

The biological profile of this compound derivatives is profoundly influenced by the specific nature and position of substituents on the quinoline core.

Influence of the Chlorine Atom at C-2 on Activity Profiles

From an electronic standpoint, the electronegative chlorine atom acts as an electron-withdrawing group, which can activate the quinoline ring system and influence interactions at the target binding site. researchgate.net Furthermore, the C-2 position is susceptible to nucleophilic substitution reactions, making the chlorine atom an excellent leaving group. rsc.org This reactivity is frequently exploited to introduce a variety of functional groups, including different amines, to generate new derivatives with altered or improved biological activities. rsc.orgnih.gov However, it is crucial to note that chlorination does not universally enhance activity; in some molecular contexts, it can diminish or abolish the desired biological effect. eurochlor.org

Contribution of the Methoxy Group at C-8 to Biological Response

The substituent at the C-8 position of the quinoline ring has been shown to be a critical determinant of biological activity. In the case of this compound, the methoxy group (-OCH₃) is a key contributor to its interaction with biological systems. This group can enhance the binding affinity and selectivity towards certain targets. Research on related quinoline structures underscores the importance of this position. For instance, 8-methoxyquinoline (B1362559) demonstrated potent antifungal and antibacterial properties. researchgate.net

Furthermore, studies on other 8-substituted quinolines have revealed that modifications at this position significantly impact their therapeutic potential. Derivatives of 8-hydroxyquinoline, which can be synthesized from 8-methoxyquinoline precursors, exhibit a wide range of pharmacological applications, including anticancer and antimicrobial effects. nih.govnih.govscispace.com The conversion of the C-8 methoxy group to a hydroxyl (-OH) group has been specifically noted to enhance anticancer activity in certain brominated quinoline series, suggesting that the ability to act as a hydrogen bond donor at this position can be crucial for interaction with biological targets. nih.gov

Modulations of Activity through C-3 Carbaldehyde Derivatization

The carbaldehyde group at the C-3 position is a versatile anchor for chemical modification, most commonly through the formation of Schiff bases and related structures. rsc.org The condensation reaction of the aldehyde with a primary amine or a carbohydrazide (B1668358) introduces an imine (-CH=N-) linkage, which significantly alters the molecule's size, shape, and electronic properties. tandfonline.com This derivatization has been a highly successful strategy for generating compounds with a wide spectrum of biological activities, including antimicrobial and anticancer effects. rsc.orgtandfonline.com

A study involving the synthesis of Schiff bases from various 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives and a benzimidazole (B57391) carbohydrazide yielded compounds with moderate antimicrobial activity against E. coli and C. albicans. tandfonline.comresearchgate.net Another study synthesized a series of benzylidene derivatives from 2-chloro-3-formyl-8-methyl quinoline, demonstrating the broad applicability of this synthetic route. chemijournal.com These findings highlight that the moiety attached to the imine nitrogen plays a crucial role in defining the resulting compound's biological activity profile.

Table 1: Examples of C-3 Carbaldehyde Derivatization and Reported Biological Activity

Parent AldehydeReactantResulting Derivative ClassReported Biological ActivityReference
2-Chloroquinoline-3-carbaldehyde7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid hydrazideSchiff Base (Hydrazone)Moderate antimicrobial activity against E. coli and C. albicans tandfonline.com
2-Chloro-6-methoxyquinoline-3-carbaldehyde (B1361333)Phenyl hydrazine (B178648)Schiff Base, cyclized to Pyrazolo[3,4-b]quinolineSynthetic intermediate for fused heterocyclic systems nih.gov
2-Chloro-8-methylquinoline-3-carbaldehyde4-Nitro anilineSchiff Base (Benzylidene)Synthetic derivative chemijournal.com
2-Chloro-8-methylquinoline-3-carbaldehydeSubstituted anilinesSchiff Base (Methanimine)Synthetic intermediate nih.gov

Molecular Mechanisms of Action and Target Interactions

The quinoline scaffold is the parent structure for quinolone antibiotics, which are well-known for their inhibitory action on bacterial DNA topoisomerases. mdpi.com This provides a strong rationale for investigating derivatives of this compound as inhibitors of these essential enzymes.

Insights into DNA Gyrase B and DNA Topoisomerase Inhibition

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. It is a heterotetramer composed of two GyrA and two GyrB subunits. mdpi.com The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity, providing the energy for the enzyme's function. mdpi.comnih.gov DNA topoisomerases, present in both bacteria and humans, are crucial for managing DNA topology during various cellular processes. nih.govmdpi.com Inhibition of these enzymes leads to disruptions in DNA replication and repair, ultimately causing cell death, which makes them prime targets for antimicrobial and anticancer drugs. nih.govmdpi.com

While direct enzymatic inhibition data for this compound is not extensively reported, numerous studies on related quinoline derivatives confirm their activity against these enzymes. Novel quinoline derivatives have been synthesized and shown to be potent inhibitors of E. coli DNA gyrase. nih.gov For instance, one potent derivative exhibited an IC₅₀ value of 3.39 µM against the enzyme. nih.gov Other research has focused on identifying 2-oxo-1,2-dihydroquinoline derivatives as potent DNA gyrase inhibitors, with one compound showing an IC₅₀ of 0.0017 µM. researchgate.net In the realm of anticancer research, quinoline-based compounds have been developed as potent inhibitors of human topoisomerase I, trapping the enzyme-DNA cleavage complex and leading to cell death. nih.gov

Table 2: Examples of Quinolines as DNA Gyrase and Topoisomerase Inhibitors

Compound Class/DerivativeEnzyme TargetReported Activity (IC₅₀)Reference
Novel quinoline derivative 14E. coli DNA gyrase3.39 µM nih.gov
8-(Methylamino)-2-oxo-1,2-dihydroquinoline derivative 13eE. coli DNA gyrase0.0017 µM researchgate.net
Quinoline derivative 28 (N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine)Human Topoisomerase I29 nM nih.gov
Pyrazolo[4,3-f]quinoline derivative 2EHuman Topoisomerase IIαEquivalent inhibition to etoposide (B1684455) at 100 µM mdpi.com

Investigation of MurD Ligase Enzyme Inhibition

No studies were found that have investigated or reported on the inhibition of the MurD ligase enzyme by this compound. Research on MurD ligase inhibitors has explored various chemical scaffolds, but this specific quinoline derivative does not appear in the reviewed literature as a subject of such investigations.

Elucidation of Beta-lactam Enzyme Targeting

Similarly, there is no available research detailing the elucidation of beta-lactamase targeting by this compound. The scientific literature on beta-lactamase inhibitors is extensive, covering a wide range of molecular structures and mechanisms; however, this particular compound has not been a subject of these studies.

While general antibacterial activity has been reported for some quinoline-3-carbaldehyde derivatives, the specific mechanisms of action against MurD ligase and beta-lactamase for this compound remain uninvestigated in the public scientific domain. Therefore, the creation of a detailed, evidence-based article as per the requested structure is not feasible at this time due to the absence of foundational research on these specific interactions.

Computational Chemistry and Advanced Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-Chloro-8-methoxyquinoline-3-carbaldehyde.

Density Functional Theory (DFT) is a computational method used to predict the electronic structure and geometry of molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311+G(d,p), are employed to optimize the molecule's geometry and predict its stability.

Experimental validation for these computational models comes from crystallographic data. X-ray diffraction studies reveal that this compound crystallizes in a monoclinic system with the space group P2₁/n. ugr.es The quinoline (B57606) ring system is observed to be nearly planar, with a root-mean-square (r.m.s.) deviation of 0.020 Å. researchgate.net However, the aldehyde group is slightly twisted out of this plane, with the oxygen atom showing a deviation of 0.371 Å. researchgate.net This planarity is crucial for resonance stabilization within the molecule.

Table 1: Crystallographic and Geometric Data for this compound

Parameter Value Source(s)
Molecular Formula C₁₁H₈ClNO₂ ugr.es
Crystal System Monoclinic
Space Group P2₁/n ugr.es
Quinoline Ring R.M.S. Deviation 0.020 Å researchgate.net

This interactive table summarizes key geometric parameters obtained from crystallographic studies, which are often used to validate DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, DFT calculations are used to determine the energies of these orbitals. This analysis helps predict how the molecule will interact with other chemical species. The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the electron-donating methoxy (B1213986) group, significantly influences the electron density distribution across the quinoline ring and thus the energies of the frontier orbitals. These calculations are essential for predicting the molecule's redox activity and its potential to engage in various chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR studies focusing solely on this compound are not detailed in the provided sources, it serves as a critical scaffold for creating libraries of bioactive molecules.

In a typical QSAR study involving this compound, it would be one of many derivatives where substituents at various positions are altered. Descriptors calculated using DFT, such as electronic properties (e.g., HOMO-LUMO energies, dipole moment) and steric parameters, would be correlated with measured biological activity (e.g., IC₅₀ values against a cancer cell line or enzyme). This modeling allows for the prediction of the biological activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process.

Molecular Docking Simulations to Characterize Ligand-Target Binding Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme, to form a stable complex. This technique is used to understand the binding mode and estimate the binding affinity of the ligand. For this compound and its derivatives, software like AutoDock Vina is utilized for these simulations.

Studies on closely related derivatives have explored their binding to various biological targets. For instance, derivatives have been docked into the active sites of enzymes like HIV-1 reverse transcriptase and cyclooxygenase-2 (COX-2), indicating potential therapeutic applications. researchgate.net The aldehyde group of this compound can form covalent bonds with nucleophilic residues in a protein's active site, while the quinoline core can participate in hydrophobic and π-stacking interactions, enhancing binding affinity.

Table 2: Potential Biological Targets for Docking Studies

Target Protein Potential Therapeutic Area Source(s)
HIV-1 Reverse Transcriptase Antiviral
Cyclooxygenase-2 (COX-2) Anti-inflammatory, Anticancer researchgate.net

This interactive table lists potential protein targets for this compound, based on studies of its close derivatives.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to study the physical movements of atoms and molecules over time. Using software packages like GROMACS, MD simulations can assess the conformational stability of the ligand-protein complex predicted by docking.

An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (e.g., a water box with ions) and calculating the atomic trajectories over a set period, such as 100 nanoseconds. The results provide insights into the stability of the binding pose, the flexibility of the ligand within the active site, and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained over time. These simulations are also valuable for assessing how the compound's solubility and behavior are affected by different solvent environments.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Phosphorus oxytrichloride
N,N-dimethylformamide
N-(2-anisyl)acetamide
8-Methoxyquinoline-2-carbaldehyde
3-((2-chloroquinolin-3-yl)methylene)indolin-2-one
Celecoxib
Osmium(IV)
2-Chloro-7,8-dimethyl-quinoline-3-carbaldehyde
5-Bromoquinoline-8-carbaldehyde
AlQ
GaQ
InQ
8-hydroxyquinoline

Spectroscopic and Structural Characterization Methodologies for 2 Chloro 8 Methoxyquinoline 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2-Chloro-8-methoxyquinoline-3-carbaldehyde and its analogs in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments provide critical information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For derivatives such as 2-chloro-3-formyl-8-methyl quinoline (B57606), the ¹H NMR spectrum shows a characteristic singlet for the aldehyde proton (CHO) at approximately 10.5 ppm. chemijournal.com The aromatic protons appear in the range of 7.1-8.9 ppm, while the methyl group protons (-CH₃) at the C-8 position present as a singlet around 2.8 ppm. chemijournal.com In the case of 2-chloro-6-methoxy-quinoline-3-carbaldehyde, the aldehyde proton signal is observed at 10.30 ppm, and the methoxy (B1213986) protons (-OCH₃) give a singlet at 3.95 ppm. rsc.orgresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. For 2-chloro-3-formyl quinoline derivatives, the aldehyde carbon (CHO) typically resonates at a downfield shift of around 189 ppm. chemijournal.com For instance, in 2-chloro-6-methylquinoline-3-carbaldehyde (B1581043), the aldehyde carbon appears at 189.28 ppm, and the methyl carbon is seen at 21.29 ppm. researchgate.net The carbon atoms of the quinoline ring are observed between approximately 126 and 149 ppm. researchgate.net

For a comprehensive and unambiguous assignment of all proton and carbon signals, especially in complex derivatives, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlated Spectroscopy (COSY) are employed. wpmucdn.comijpsdronline.com These experiments reveal direct one-bond (HSQC) and long-range two- to three-bond (HMBC) correlations between protons and carbons, as well as proton-proton couplings (COSY), which are instrumental in confirming the complete bonding framework of the molecule. wpmucdn.comijpsdronline.com

Interactive Table: Representative NMR Data for 2-Chloroquinoline-3-carbaldehyde (B1585622) Derivatives Data can be sorted by clicking on the column headers.

Compound Nucleus Chemical Shift (δ ppm) Key Assignment
2-Chloro-3-formyl-8-methyl Quinoline ¹H ~10.5 s, 1H, CHO
2-Chloro-3-formyl-8-methyl Quinoline ¹H 7.7 - 8.9 m, Ar-H
2-Chloro-3-formyl-8-methyl Quinoline ¹H 2.8 s, 3H, CH₃
2-Chloro-3-formyl-8-methyl Quinoline ¹³C 189.51 CHO
2-Chloro-6-methylquinoline-3-carbaldehyde ¹H 10.30 s, 1H, CHO
2-Chloro-6-methylquinoline-3-carbaldehyde ¹H 7.2 - 8.6 m, Ar-H
2-Chloro-6-methylquinoline-3-carbaldehyde ¹H 2.38 s, 3H, CH₃
2-Chloro-6-methylquinoline-3-carbaldehyde ¹³C 189.28 CHO
2-Chloro-6-methylquinoline-3-carbaldehyde ¹³C 21.29 CH₃
(E)-1,2-bis(8-methoxyquinolin-2-yl)ethene ¹H 4.13 s, 6H, OCH₃

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and investigating the fragmentation pathways of this compound and its derivatives. Electrospray ionization (ESI) is a common soft ionization technique used to confirm the molecular mass of these compounds, typically observing the protonated molecular ion [M+H]⁺. For example, the ESI-MS of 2-chloro-6-methylquinoline-3-carbaldehyde shows an [M+H]⁺ peak at m/z 206.13, which corresponds to its calculated molecular mass. researchgate.net

The fragmentation patterns observed under electron impact (EI) or other ionization methods provide valuable structural information. Aldehydes generally exhibit characteristic fragmentation patterns, including the loss of a hydrogen atom (M-1) or the entire formyl group (M-29, loss of CHO). libretexts.org For quinoline derivatives, a major fragmentation pathway often involves the loss of CO followed by HCN from the molecular ion. mcmaster.ca

Specifically for 2- and 8-methoxyquinolines, the mass spectra are distinct from other isomers due to the presence of intense M-1 ions. mcmaster.camcmaster.ca This is attributed to the stabilization of the resulting ion by the nitrogen atom, a feature unique to the 2- and 8-substituted isomers. mcmaster.ca The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion, with the M+2 peak having an intensity approximately one-third that of the molecular ion peak (M) due to the natural abundance of the ³⁷Cl isotope. miamioh.edu

Interactive Table: Mass Spectrometry Data for 2-Chloroquinoline-3-carbaldehyde Derivatives Data can be sorted by clicking on the column headers.

Compound Ionization Method Observed Ion (m/z) Interpretation
2-Chloro-6-methylquinoline-3-carbaldehyde ESI 206.13 [M+H]⁺
2-Chloro-8-methoxyquinoline (B1587709) EI Intense M-1 peak Characteristic loss of H from methoxy group
General Aldehydes EI M-29 Loss of formyl radical (CHO)

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in this compound and its derivatives. The IR spectrum provides diagnostic absorption bands corresponding to the vibrations of specific bonds.

The most prominent features in the IR spectrum of these compounds include:

Aldehyde C=O Stretch: A strong absorption band is consistently observed in the region of 1688-1693 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the aromatic aldehyde group. chemijournal.com

Aromatic C=C and C=N Stretches: The quinoline ring system gives rise to several bands in the 1424-1588 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations within the aromatic framework. chemijournal.comresearchgate.net

C-O-C Stretch: The ether linkage of the methoxy group is identified by stretching vibrations in the fingerprint region, typically between 1043 cm⁻¹ and 1240 cm⁻¹.

C-Cl Stretch: The carbon-chlorine bond stretch appears as a distinct band in the lower frequency region of the spectrum, generally around 770-820 cm⁻¹. chemijournal.comresearchgate.net

Aldehyde C-H Stretch: The C-H stretching of the aldehyde group can sometimes be observed as a weaker band around 2874 cm⁻¹. researchgate.net

These characteristic frequencies provide clear evidence for the presence of the key functional groups—aldehyde, chloro, and methoxy—attached to the quinoline core.

Interactive Table: Key IR Absorption Frequencies for 2-Chloroquinoline-3-carbaldehyde and Derivatives Data can be sorted by clicking on the column headers.

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Source Compound(s)
Aldehyde (CHO) C=O Stretch 1688 - 1693 2-Chloro-7-methoxyquinoline-3-carbaldehyde, 2,6-Dichloro-3-formyl Quinoline
Aldehyde (CHO) C-H Stretch ~2874 2-Chloro-6-methylquinoline-3-carbaldehyde
Aromatic Ring C=C / C=N Stretch 1424 - 1588 2-Chloro-3-(benzylidene)-8-Methyl Quinoline, 2-Chloro-6-methylquinoline-3-carbaldehyde
Methoxy (Ar-O-CH₃) C-O-C Stretch 1043 - 1240 2-Chloro-7-methoxyquinoline-3-carbaldehyde

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive and unambiguous evidence for the molecular structure of this compound in the solid state. This powerful technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles, offering an exact three-dimensional portrait of the molecule.

The crystal structure of this compound has been determined and reported. nih.govnih.govresearchgate.net The compound crystallizes in the monoclinic space group P2₁/n. nih.govresearchgate.net The analysis reveals that the fused quinoline ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.020 Å. nih.govnih.govresearchgate.net However, a notable structural feature is that the formyl (aldehyde) group is slightly bent out of the plane of the quinoline system. nih.govnih.govresearchgate.net The deviation of the aldehyde oxygen atom from the mean plane of the ring is 0.371 Å. nih.govnih.gov This technique provides ultimate confirmation of the connectivity and stereochemistry established by spectroscopic methods.

Interactive Table: Crystallographic Data for this compound Data can be sorted by clicking on the column headers.

Parameter Value
Chemical Formula C₁₁H₈ClNO₂
Molecular Weight 221.63
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 14.4763 (8)
b (Å) 3.9246 (2)
c (Å) 17.6295 (9)
β (°) 104.802 (3)
Volume (ų) 968.36 (9)
Z 4

Table of Mentioned Compounds

Compound Name
This compound
2-chloro-3-formyl-8-methyl quinoline
2-chloro-6-methoxy-quinoline-3-carbaldehyde
(E)-1,2-bis(8-methoxyquinolin-2-yl)ethene
2-chloro-6-methylquinoline-3-carbaldehyde
2,6-Dichloro-3-formyl Quinoline
2-Chloro-3-(benzylidene)-8-Methyl Quinoline
2-Chloro-7-methoxyquinoline-3-carbaldehyde
2-methoxyquinoline-3-carbaldehyde

Conclusion and Future Directions in 2 Chloro 8 Methoxyquinoline 3 Carbaldehyde Research

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-8-methoxyquinoline-3-carbaldehyde, and what are their key experimental parameters?

The compound is typically synthesized via the Vilsmeier-Haack reaction, where phosphorus oxytrichloride (POCl₃) and N,N-dimethylformamide (DMF) form a reactive adduct. N-(2-anisyl)acetamide is reacted with this adduct at 353 K for 15 hours, followed by quenching on ice and purification via recrystallization (petroleum ether/ethyl acetate) . Alternative methods include modified procedures using phosphorus pentachloride (PCl₅), which may reduce side reactions and improve yield . Key parameters include temperature control (273–353 K), stoichiometry of POCl₃/DMF, and solvent selection for recrystallization.

Q. How is the crystal structure of this compound determined, and what are its key crystallographic features?

Single-crystal X-ray diffraction (monoclinic P2₁/n space group) reveals lattice parameters: a = 14.4763 Å, b = 3.9246 Å, c = 17.6295 Å, and β = 104.802°. The structure is refined using SHELXL (R₁ = 0.037, wR₂ = 0.149), with intermolecular interactions (e.g., C–H···O) influencing packing . Data collection employs a Bruker SMART diffractometer with graphite-monochromated Mo-Kα radiation, and absorption corrections are applied via SADABS .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Key techniques include:

  • ¹H/¹³C NMR : Assignments rely on substituent effects (e.g., methoxy group at δ ~3.9 ppm, aldehyde proton at δ ~10.2 ppm).
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~740 cm⁻¹ (C–Cl stretch) confirm functional groups.
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 222.6 validates the molecular formula (C₁₁H₈ClNO₂) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

Optimization involves:

  • Reagent stoichiometry : Excess POCl₃ (6.5 mL, 70 mmol) ensures complete formylation of the acetamide precursor .
  • Temperature gradients : Slow warming (273 → 353 K) minimizes side reactions like over-chlorination.
  • Workup protocols : Rapid quenching on ice prevents hydrolysis of the aldehyde group. Comparative studies with PCl₅-based routes may improve scalability .

Q. What strategies resolve contradictions between crystallographic data and computational models for this compound?

Discrepancies (e.g., bond-length deviations >0.02 Å) arise from dynamic effects (e.g., thermal motion) or refinement artifacts. Solutions include:

  • Multi-software validation : Cross-checking SHELXL refinements with Olex2 or PLATON .
  • Hirshfeld surface analysis : Quantifying intermolecular interactions to validate packing motifs .
  • DFT calculations : Benchmarking experimental geometry against B3LYP/6-31G* models to identify outliers .

Q. How do substituent modifications (e.g., Cl vs. OMe) influence the compound’s reactivity in heterocyclic transformations?

The electron-withdrawing chlorine at C2 increases electrophilicity at C3 (aldehyde), favoring nucleophilic additions (e.g., condensation with amines). Methoxy at C8 donates electron density via resonance, stabilizing the quinoline ring but potentially reducing aldehyde reactivity. Comparative studies with 2-hydroxy or 2-methyl analogs highlight substituent-dependent regioselectivity .

Q. What experimental protocols ensure safe handling of this compound during synthesis?

Safety measures include:

  • PPE : Gloves and goggles to prevent contact with POCl₃ (corrosive) and aldehydes (irritants).
  • Ventilation : Use fume hoods during reactions releasing HCl gas.
  • Waste disposal : Neutralize acidic byproducts before disposal .

Methodological Guidance

Q. How to design a crystallization screen for obtaining high-quality single crystals of this compound?

Employ a matrix of solvent pairs (e.g., ethyl acetate/petroleum ether, DCM/hexane) with varying polarity. Slow evaporation at 278 K promotes nucleation. For twinned crystals, use SHELXE to resolve phases or apply detwinning algorithms in refinement software .

Q. What statistical approaches analyze conflicting spectroscopic vs. crystallographic data for this compound?

Use Rietveld refinement (for powder XRD) or principal component analysis (PCA) to correlate NMR/IR vibrational modes with crystallographic torsion angles. Discrepancies >3σ may indicate polymorphism or solvate formation .

Q. How to evaluate the compound’s potential as a ligand in coordination chemistry?

Screen via:

  • UV-Vis titration : Monitor shifts in λ_max upon metal addition (e.g., Cu²⁺, Fe³⁺).
  • SC-XRD : Resolve metal-ligand coordination geometry (e.g., κ²-N,O binding modes).
  • DFT : Calculate binding energies and frontier molecular orbitals to predict stability .

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Reactant of Route 1
2-Chloro-8-methoxyquinoline-3-carbaldehyde
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Reactant of Route 2
2-Chloro-8-methoxyquinoline-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.